Simazine

概述

描述

Simazine is a white to off-white crystalline powder. (NTP, 1992)

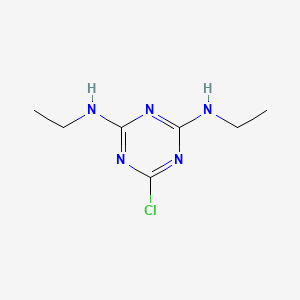

This compound is a diamino-1,3,5-triazine that is N,N'-diethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine.

This compound can cause developmental toxicity and female reproductive toxicity according to The Environmental Protection Agency (EPA).

This compound is a herbicide of the triazine class. The compound is used to control broad-leaved weeds and annual grasses.

A triazine herbicide.

作用机制

Target of Action

Simazine is a member of the triazine-derivative herbicides . Its primary targets are broad-leaved weeds and annual grasses . These plants are undesirable in cultivated fields and gardens, and this compound is used to control their growth .

Mode of Action

This compound acts by inhibiting photosynthesis . Photosynthesis is the process by which plants convert light energy, usually from the sun, into chemical energy that can be later released to fuel the organisms’ activities. By inhibiting this process, this compound prevents the plants from producing the energy they need to grow.

Biochemical Pathways

This compound affects the photosynthesis pathway in plants . It specifically inhibits the photosystem II (PSII) electron transport, disrupting the plant’s ability to produce ATP, the energy currency of the cell. This leads to the cessation of CO2 fixation, effectively starving the plant of energy .

Pharmacokinetics

In a study conducted on pregnant rats, this compound was administered via oral route at a dose of 10 mg/kg from day 15 to day 19 . The metabolic extraction ratio was estimated to be 87%, suggesting a significant first-pass effect explaining the low oral bioavailability . Blood exposure to parent compounds (this compound) was negligible (lower than 5%) compared to metabolite exposure .

Result of Action

The result of this compound’s action is the death of the targeted plants. After this compound application, weed seedlings may emerge from the soil, then turn yellow and die . This is due to the inhibition of photosynthesis, which starves the plants of the energy they need to grow .

Action Environment

This compound remains active in the soil for two to seven months or longer after application . Its effectiveness can be influenced by environmental factors such as soil type, temperature, and rainfall. For instance, this compound is sparingly soluble in water , which means its mobility and therefore its effectiveness can be affected by soil moisture levels. Furthermore, it’s worth noting that this compound is now banned in European Union states due to environmental concerns .

生化分析

Biochemical Properties

Simazine is readily absorbed by plant roots . After entering plants, this compound acts by interfering with the enzyme systems responsible for the photolysis of water, thereby halting photosynthesis .

Cellular Effects

This compound modifies the growth, enzymatic processes, and photosynthesis in plants . It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme systems in plants. It interferes with the photolysis of water, which is a crucial step in the photosynthesis process .

Temporal Effects in Laboratory Settings

This compound and its degradation products are environmentally persistent, remaining in soil after application for several months to many years .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Metabolic Pathways

This compound is involved in the metabolic pathway of photosynthesis in plants. It interferes with the enzyme systems responsible for the photolysis of water .

Transport and Distribution

This compound is readily absorbed by plant roots and transported within the plant system .

Subcellular Localization

Given its role in interfering with photosynthesis, it can be inferred that this compound likely localizes to the chloroplasts, the site of photosynthesis in plant cells .

生物活性

Simazine is a triazine herbicide widely used in agriculture for weed control. Despite its effectiveness, this compound has raised significant concerns due to its potential biological activity and toxicity, particularly regarding endocrine disruption and reproductive health. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on various biological systems, including in vitro studies, ecological impacts, and case studies.

This compound is part of the triazine family of herbicides, which function primarily by inhibiting photosynthesis in plants. Its chemical structure allows it to interfere with the electron transport chain in chloroplasts, leading to the death of target weeds. However, this compound's effects extend beyond its herbicidal properties, influencing various biological pathways in animals and humans.

Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C7H10ClN5S |

| Molecular Weight | 201.7 g/mol |

| Solubility | Moderately soluble in water |

| Environmental Half-Life | Varies (up to several months) |

Endocrine Disruption

This compound has been identified as an endocrine disruptor, which can interfere with hormonal functions in both wildlife and humans. Research indicates that this compound exposure can lead to reproductive disorders by affecting steroidogenesis and hormone levels.

In Vitro Studies

A study conducted on swine granulosa cells revealed that this compound at concentrations of 0.1 and 10 μM significantly increased cell viability and proliferation while impairing steroidogenesis, particularly increasing progesterone production without affecting estradiol levels . This suggests that this compound may promote certain reproductive functions while disrupting others.

Toxicological Effects

This compound has been associated with various toxicological effects across different species:

- Reproductive Toxicity : Studies have shown that this compound can reduce fertility in birds like quail and chickens . In rats, chronic exposure resulted in histopathological changes and endocrine disruptions .

- Developmental Toxicity : In animal models, this compound exposure during gestation led to embryolethality and developmental delays .

Case Study: Chronic Exposure in Rats

A two-year dietary exposure study on Sprague-Dawley rats indicated that this compound could induce mammary tumors specifically in females, highlighting a potential oncogenic risk . The study also noted thyroid dysfunctions at lower dose rates.

Ecological Impact

This compound's presence in aquatic environments poses risks to native species. A study assessing the ecological risk found concentrations ranging from 35 to 1150 ng/L in surface waters, indicating potential harmful effects on aquatic organisms . The herbicide's mobility in soil also raises concerns about groundwater contamination.

Table: Summary of Biological Effects of this compound

科学研究应用

Agricultural Applications

Simazine is predominantly used as a herbicide to control annual broadleaf and grass weeds. Its applications extend across multiple crop types:

| Crop Type | Application |

|---|---|

| Corn | Pre-emergence herbicide |

| Citrus | Weed control |

| Apples, Grapes, Peaches | Selective weed management |

| Rangeland and Pasture | Non-selective weed control |

| Forestry | Conifer release herbicide |

In the United States, this compound is also utilized to manage algae in aquatic environments such as farm ponds and fish hatcheries .

Environmental Impact

Research indicates that this compound can significantly affect soil microbial communities. A study demonstrated that this compound application inhibits nitrification processes in agricultural soils, altering the structure of ammonia-oxidizing microbial communities . The following table summarizes findings related to this compound's impact on nitrification:

| This compound Concentration (μg g⁻¹) | Effect on Nitrification |

|---|---|

| 10 | Slight inhibition |

| 50 | Complete inhibition after 5 days |

The inhibition of nitrification can have broader implications for soil health and nutrient cycling, potentially affecting crop yields.

Toxicological Studies

This compound's safety profile has been scrutinized through various toxicological assessments. A long-term study involving Sprague-Dawley rats indicated that high doses of this compound led to significant health issues, including decreased body weight and increased incidences of mammary tumors . The following table outlines key findings from toxicological studies:

| Dose (mg/kg diet) | Observed Effects |

|---|---|

| 0 | Control group |

| 10 | No significant effects |

| 100 | Decreased survival rates |

| 1000 | Increased tumor incidence |

Case Study 1: Agricultural Soil Microcosms

A study conducted on agricultural soil microcosms demonstrated the effect of this compound on ammonia-oxidizing bacteria. The results indicated that this compound at a concentration of 50 μg g⁻¹ completely inhibited the nitrification process after five days. This finding raises concerns about the long-term sustainability of soil health when using this compound as a herbicide .

Case Study 2: Environmental Monitoring

Monitoring efforts in regions such as the Netherlands and parts of the United States have detected this compound residues in groundwater and surface waters, highlighting its potential for environmental contamination. These findings underscore the importance of managing this compound application rates to mitigate ecological risks .

属性

IUPAC Name |

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5, Array | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021268 | |

| Record name | Simazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Simazine is a white to off-white crystalline powder. (NTP, 1992), Colorless to white crystals; [EXTOXNET], WHITE CRYSTALLINE POWDER., White to off-white crystalline powder. | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 400 PPM IN METHANOL @ 20 °C, 3.0 ppm in n-pentane at 25 °C, Slightly sol in ethyl cellosolve, dioxane, In water, 6.2 mg/L (pH 7, 20 °C), In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C)., Solubility in water: none | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.302 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.33 at 22 °C /as per source/, 1.3 g/cm³, 1.302 | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

6.1e-09 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 2.2X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 8.1x10, 6.1x10(-9) | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

The underlying mechanism of the neuroendocrine and neuroendocrine-related changes associated with atrazine and similar triazines involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis .... Specifically, several triazines can alter hypothalamic gonadotrophin-releasing hormone (GnRH) and catecholamine (dopamine and norepinephrine) levels. In both humans and rats, hypothalamic GnRH controls pituitary hormone secretion, i.e., LH and PRL. The result of changes in GnRH and catecholamines in turn leads to alterations in pituitary LH and PRL secretion. The hypothalamic-pituitary axis is involved in the development of the reproductive system, and its maintenance and functioning in adulthood. Additionally, reproductive hormones modulate the function of numerous other metabolic processes (i.e., bone formation, and immune, central nervous system (CNS) and cardiovascular systems., After subchronic and chronic exposure to simazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, propazine, and three chlorinated degradates -des-isopropyl atrazine or DIA, and des-ethyl atrazine or DEA, and iaminochlorotriazine or DACT - the first and last of which can result from the degradation of simazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. These neuroendocrine effects are considered the primary toxicological effects of regulatory concern for all subchronic and chronic exposure scenarios including dietary risk from food and drinking water, residential risk, and occupational risk. Simazine's two chlorinated degradates, DIA and DACT, are considered to have toxicity equal to the parent compound in respect to their common neuroendocrine mechanism of toxicity. Another degradate, hydroxy-simazine, was identified, which is expected to have a different toxicological profile from simazine based on the toxicological data available for an analogous metabolite for atrazine, hydroxy-atrazine., Simazine has been grouped with several structurally-related, chlorinated triazines (e.g., atrazine, propazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to simazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. ...This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and simazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine but not simazine). ...This CNS mechanism of toxicity also results in mammary tumors specific to female Sprague- Dawley rats exposed to simazine and atrazine; however, the particular cascade of events leading to tumor formation in this specific strain of rat is not considered to be operative in humans. Consequently, atrazine has been classified as "Not Likely to be Carcinogenic to Humans.", Various investigations indicate that the ability of triazines to interfere with photosynthesis is responsible for their biological activity. Simazine depletes carbohydrate by inhibiting the formation of sugars. The triazines inhibit the Hill reaction, ie, the formation of oxygen by chloroplasts of certain plants in the presence of light & ferric salts., For more Mechanism of Action (Complete) data for SIMAZINE (7 total), please visit the HSDB record page. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, Colorless powder, Crystals from ethanol or methyl Cellosolve | |

CAS No. |

122-34-9 | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | simazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Simazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG0C34SMY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

437 to 441 °F (NTP, 1992), 225 to 227 °C (decomp), 437-441 °F | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Simazine in plants?

A1: this compound acts by inhibiting photosynthesis in susceptible plants. [, , , ] It binds to the D1 protein in the photosystem II complex within chloroplasts, disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, , , ]

Q2: What are the downstream effects of this compound's interaction with its target?

A2: The disruption of the photosynthetic electron transport chain by this compound leads to a cascade of events, including the accumulation of reactive oxygen species, which damage plant cells and result in chlorosis, reduced growth, and eventually plant death. [, , ]

Q3: What is the molecular formula, weight, and structure of this compound?

A3: this compound (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) has the molecular formula C7H12ClN5 and a molecular weight of 201.67 g/mol. Its structure consists of a triazine ring with chlorine, ethylamine, and amino substituents.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, Fourier transform infrared (FT-IR) spectroscopy has been used to investigate the interaction of this compound with calf thymus DNA, revealing details about the binding mode. []

Q5: How does this compound behave in different soil types?

A5: this compound exhibits varying behavior depending on soil characteristics. Research has shown that it tends to be more mobile in sandy soils compared to clayey soils. [] This difference is attributed to factors such as porosity, saturated conductivity, and organic matter content. [, ]

Q6: How does the presence of straw mulch influence this compound's behavior in the environment?

A6: Studies demonstrate that straw mulch can significantly reduce both the leaching and runoff of this compound. [] This is attributed to the mulch's ability to adsorb or intercept this compound, minimizing its movement into water resources. []

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound does not inherently possess catalytic properties. Its mode of action primarily revolves around inhibiting a biological process (photosynthesis) rather than catalyzing a chemical reaction.

Q8: Have computational methods been applied to study this compound?

A8: While the provided research doesn't explicitly mention computational studies on this compound itself, it highlights the importance of models like the Pesticide Impact Rating Index (PIRI) for predicting pesticide fate in the environment. [] Future research could utilize computational methods to refine these models and improve their accuracy.

Q9: How do structural modifications to the this compound molecule impact its activity?

A9: The research highlights the importance of the chlorine atom and the ethylamine groups in the this compound molecule for its herbicidal activity. [, ] Modifications to these groups could potentially alter its binding affinity to the D1 protein, influencing its efficacy.

Q10: What is the persistence of this compound in soil?

A10: this compound degradation rates vary depending on environmental factors like temperature and soil moisture. Studies have shown that it can persist in soil for several weeks to months. [, , , , ]

Q11: Are there concerns regarding this compound's impact on human health?

A11: this compound has been shown to cause neuroendocrine disruption and mammary cancer in animal studies. [] While research on its long-term effects in humans is ongoing, risk assessments suggest potential concerns, particularly for children and occupational users. []

Q12: How is this compound absorbed and distributed within plants?

A12: this compound is readily absorbed by plant roots and translocated throughout the plant, primarily through the transpiration stream. [, , ] It tends to accumulate in actively growing tissues like leaves. [, ]

Q13: What are the main metabolic pathways of this compound in plants?

A13: Resistant plants can detoxify this compound through various metabolic pathways, including dealkylation and conjugation with glutathione (GSH). [, , ]

Q14: What is the primary mechanism of this compound resistance in plants?

A15: The most common mechanism of this compound resistance in weeds like Lolium rigidum and Vulpia bromoides involves a mutation in the psbA gene, leading to an amino acid substitution (serine to glycine) in the D1 protein. [, ] This mutation reduces this compound's binding affinity to the target site, conferring resistance. [, ]

Q15: Are there any documented toxicological effects of this compound in animals?

A16: this compound exposure has been linked to adverse effects in animal models. In rats, it has been shown to alter liver enzyme activity and potentially impact the development and function of the dopaminergic system. [, ] In mice, this compound exposure has been associated with immunotoxic effects. []

Q16: How does the application of solid olive-mill waste (SOMW) affect this compound's behavior in soil?

A17: Adding SOMW to soil can significantly enhance this compound sorption, reducing its leaching potential and the risk of groundwater contamination. [] SOMW alters soil porosity, particularly increasing the volume of pores with radii around 10 μm. [] This increase in organic matter content contributes to the enhanced sorption of this compound. []

Q17: How does the solubility of this compound affect its bioavailability and efficacy?

A17: While not explicitly discussed in the provided research, the solubility of this compound plays a crucial role in its bioavailability and efficacy. Its solubility in water is relatively low, which can influence its uptake by plants and movement in the soil.

Q18: Are there alternative weed control strategies to this compound application?

A20: Several alternative weed control strategies exist, including mechanical weed control (e.g., hoeing), organic mulches, and alternative herbicides with different modes of action. [, ] The choice of the most suitable method depends on factors like the crop, weed spectrum, and environmental considerations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。